![molecular formula C13H14FNO2 B7882270 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one CAS No. 721958-61-8](/img/structure/B7882270.png)
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one
Overview
Description
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spiro[chromane-2,4'-piperidine]-4(3H)-one in Medicinal Chemistry : This pharmacophore is a key structural component in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have shown their biological relevance, indicating potential in developing new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).
c-Met/ALK Inhibitors : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including a compound similar to 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one, have been identified as potent, selective, and orally efficacious c-Met/ALK dual inhibitors. These show significant tumor growth inhibition in pharmacological and antitumor assays (Li et al., 2013).
Stearoyl-CoA Desaturase 1 Inhibitors : Novel spiropiperidine-based SCD1 inhibitors have been synthesized and evaluated. These compounds, including a variant of 6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one, demonstrated strong potency for liver SCD1 inhibition and potential for reducing plasma desaturation index in animal models (Uto et al., 2010).
δ-Opioid Agonists : Compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl) benzamide have been explored as novel δ-opioid agonists. They show good oral bioavailability and potential in chronic pain treatment, mediated by δ-opioid receptors with contributions from peripheral neurons (Nozaki et al., 2012).
TRPM8 Antagonists : N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as TRPM8 channel blockers, showing excellent potency in rodent models of neuropathic pain. This highlights the therapeutic potential of spiro[chromene-2,4'-piperidine] derivatives in pain management (Chaudhari et al., 2013).
properties
IUPAC Name |
6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRCVJKHNBSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203410 | |
Record name | 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluorospiro[chromene-2,4'-piperidin]-4-(3H)-one | |
CAS RN |
721958-61-8 | |
Record name | 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721958-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorospiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301203410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.